An In-depth Technical Guide to O-(2-(Vinyloxy)ethyl)hydroxylamine: Properties, Synthesis, and Reactivity
An In-depth Technical Guide to O-(2-(Vinyloxy)ethyl)hydroxylamine: Properties, Synthesis, and Reactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-(2-(Vinyloxy)ethyl)hydroxylamine is a bifunctional organic molecule of significant interest in contemporary chemical synthesis, particularly within the pharmaceutical industry. Its structure, incorporating both a nucleophilic hydroxylamine moiety and a reactive vinyl ether group, makes it a versatile building block for the construction of complex nitrogen-containing compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its characteristic reactivity, tailored for professionals in research and drug development.
Core Chemical Properties
O-(2-(Vinyloxy)ethyl)hydroxylamine is a colorless to light yellow oil at room temperature. Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉NO₂ | [1] |
| Molecular Weight | 103.12 g/mol | [1] |
| Boiling Point | 60-65 °C at 20 Torr | [2] |
| Density | 0.972 g/cm³ | [2] |
| Appearance | Colorless to light yellow liquid | |
| CAS Number | 391212-29-6 | [1] |
Spectroscopic Data
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¹H NMR (CDCl₃, 400 MHz): δ 6.50 (1H, dd, J=14.2, 6.8 Hz), 5.51 (2H, brs), 4.22 (1H, dd, J=14.2, 2.0 Hz), 4.03 (1H, dd, J=6.8, 2.0 Hz), 3.85-3.93 (4H, m).
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FT-IR: Characteristic peaks are observed around 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=C vinyl group stretch).
Experimental Protocols
Synthesis of O-(2-(Vinyloxy)ethyl)hydroxylamine
A widely adopted method for the synthesis of O-(2-(Vinyloxy)ethyl)hydroxylamine involves the deprotection of a phthalimide-protected precursor.[3]
Reaction Scheme:
Materials:
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2-(2-(Vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol)
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Methylhydrazine, aqueous solution (15.8 mL, 137 mmol)
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Dichloromethane (DCM) (96.0 mL)
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Diethyl ether
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Silica gel for column chromatography
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Hexane
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Ethyl acetate
Procedure:
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To a solution of 2-(2-(vinyloxy)ethoxy)isoindoline-1,3-dione (32.0 g, 137 mmol) in dichloromethane (96.0 mL), add an aqueous solution of methylhydrazine (15.8 mL, 137 mmol) dropwise at room temperature.
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Stir the resulting suspension for 1 hour at room temperature.
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Dilute the suspension with diethyl ether and filter the mixture to remove the precipitated phthalhydrazide.
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Concentrate the filtrate under reduced pressure (in vacuo).
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Purify the residue by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient (from 3:2 to 1:1) to yield O-(2-(vinyloxy)ethyl)hydroxylamine as a yellow oil (10.7 g, 76% yield).
Reactivity and Applications
The synthetic utility of O-(2-(Vinyloxy)ethyl)hydroxylamine stems from its dual functionality.[4] The hydroxylamine group serves as a potent nucleophile, while the vinyl ether moiety can participate in various addition and rearrangement reactions.[4]
Nucleophilic Reactivity of the Hydroxylamine Group
The primary reactivity of the hydroxylamine group is nucleophilic, readily undergoing condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable oxime derivatives.[3] This transformation is fundamental in the synthesis of more complex molecules.[4]
General Reaction Scheme for Oxime Formation:
Role in Pharmaceutical Synthesis
O-(2-(Vinyloxy)ethyl)hydroxylamine is a key intermediate in the synthesis of several pharmaceutical agents, most notably the antitumor drugs Selumetinib and Binimetinib.[2] Its incorporation into these molecules highlights its importance in constructing nitrogen-rich scaffolds with biological activity.[4]
Safety and Handling
O-(2-(Vinyloxy)ethyl)hydroxylamine should be handled with care in a well-ventilated fume hood. It is classified as a skin and eye irritant and may be harmful if swallowed or inhaled.[1] Appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, consult the material safety data sheet (MSDS).
This technical guide provides a foundational understanding of O-(2-(Vinyloxy)ethyl)hydroxylamine for its application in research and development. Its unique combination of reactive functional groups ensures its continued relevance as a valuable tool in synthetic organic chemistry.
References
- 1. O-(2-(Vinyloxy)ethyl)hydroxylamine | C4H9NO2 | CID 21867017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. O-(2-(vinyloxy)ethyl)hydroxylamine CAS#: 391212-29-6 [m.chemicalbook.com]
- 3. Buy O-(2-(Vinyloxy)ethyl)hydroxylamine | 391212-29-6 [smolecule.com]
- 4. O-[2-(vinyloxy)ethyl]hydroxylamine 97% | CAS: 391212-29-6 | AChemBlock [achemblock.com]
